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Compound of Interest

(R)-N-Fmoc-piperidine-2-
Compound Name: S
carboxylic acid

Cat. No.: B1311144

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-D-pipecolic acid, is a chiral,
non-proteinogenic amino acid derivative widely utilized as a building block in peptide synthesis.
Its rigid piperidine ring structure imparts conformational constraints on peptide backbones,
making it a valuable tool for designing peptidomimetics, modulating biological activity, and
enhancing metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the
secondary amine allows for its seamless integration into standard solid-phase peptide
synthesis (SPPS) protocols. This guide provides a comprehensive overview of its chemical
properties, synthesis, and detailed protocols for its application in peptide synthesis.

Physicochemical Properties

(R)-N-Fmoc-piperidine-2-carboxylic acid is typically supplied as a white to off-white powder.
Its key physicochemical properties are summarized in the table below for easy reference and
comparison.
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Property Value Reference(s)
Chemical Formula C21H21NOa4 [1]
Molecular Weight 351.40 g/mol [1]
CAS Number 101555-63-9 [1]
Appearance Powder [1]
Melting Point 154-158 °C [1]
Assay >97% [1]
Storage Temperature 2-8°C [1]

Synonyms

Fmoc-D-pipecolic acid

[1]

InChl Key

CKLAZLINARHOTG-
LIQANCHMSA-N

[1]

SMILES String

OC(=0)

[C@H]1CCCCN1C(=0)OCC2c [1]

3cccec3-c4cceec24

Structural Formula

The structural formula of (R)-N-Fmoc-piperidine-2-carboxylic acid is characterized by a

piperidine ring with a carboxylic acid functional group at the 2-position, where the stereocenter

has an (R) configuration. The nitrogen atom of the piperidine ring is protected by a

fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: 2D Structural representation of (R)-N-Fmoc-piperidine-2-carboxylic acid.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not readily available in public

databases, the expected spectroscopic signatures can be predicted based on its functional

groups.
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Spectroscopy Expected Peaks

Signals corresponding to the protons of the
piperidine ring (typically in the 1.5-3.5 ppm
range), a signal for the alpha-proton adjacent to
the carboxyl group, and characteristic signals for
1H NMR the Fmoc protecting group (in the aromatic
region, ~7.2-7.8 ppm, and the aliphatic protons
of the fluorenyl group). The carboxylic acid
proton would appear as a broad singlet at a

downfield chemical shift (>10 ppm).

A signal for the carboxylic carbon (~170-185
m), signals for the carbons of the piperidine
15C NMR Pp ) 9_ _ _ pIp
ring, and distinct signals for the carbons of the

Fmoc group.

A broad O-H stretch from the carboxylic acid
(~2500-3300 cm™1), a strong C=0 stretch from
the carboxylic acid (~1710-1760 cm~1), and a

C=0 stretch from the Fmoc carbamate group.

Infrared (IR)

The molecular ion peak [M]+ should be
M Spect . observable. Common fragmentation patterns
ass Spectrometr
P Y would include the loss of the Fmoc group, COz,

and fragmentation of the piperidine ring.

Synthesis Protocol

(R)-N-Fmoc-piperidine-2-carboxylic acid is typically synthesized from its corresponding
unprotected amino acid, (R)-piperidine-2-carboxylic acid (D-pipecolic acid). A general
experimental protocol for the Fmoc protection is as follows:

» (R)-piperidine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base, such
as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and
secondary amine.

e The solution is cooled in an ice bath.
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e Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), dissolved in an organic solvent
like dioxane or acetone, is added dropwise to the cooled solution with vigorous stirring.

e The reaction mixture is allowed to warm to room temperature and stirred for several hours to
overnight.

e The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the
starting material.

o Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCI) to protonate
the carboxylic acid, leading to the precipitation of the product.

e The crude product is collected by filtration, washed with water, and then purified by
recrystallization or column chromatography to yield pure (R)-N-Fmoc-piperidine-2-
carboxylic acid.

Application in Solid-Phase Peptide Synthesis
(SPPS)

The primary application of (R)-N-Fmoc-piperidine-2-carboxylic acid is in Fmoc-based solid-
phase peptide synthesis (SPPS).[1] It is used to introduce a conformationally constrained
residue into a peptide sequence.

General Workflow for SPPS

The following diagram illustrates the key steps in a typical SPPS cycle involving the coupling of
an Fmoc-protected amino acid like (R)-N-Fmoc-piperidine-2-carboxylic acid.
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Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Experimental Protocol for Manual SPPS
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This protocol is a representative example for the manual coupling of (R)-N-Fmoc-piperidine-2-
carboxylic acid onto a resin with a free amine.

Materials:

Resin with a free N-terminal amine (e.g., Rink Amide resin)
e (R)-N-Fmoc-piperidine-2-carboxylic acid

e N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

e 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

e N,N-Diisopropylethylamine (DIPEA)

e 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

e DMF, Dichloromethane (DCM)

» Reaction vessel with a frit

Protocol:

» Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
e Fmoc Deprotection:

o Drain the DMF from the swollen resin.

(¢]

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

Drain the solution.

[¢]

[¢]

Repeat the piperidine treatment for another 10-20 minutes.

[e]

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces
of piperidine.

» Amino Acid Activation and Coupling:
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o In a separate vial, dissolve 3-5 equivalents of (R)-N-Fmoc-piperidine-2-carboxylic acid
and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF.

o Add 3-5 equivalents of a coupling agent (e.g., DIC) to the amino acid solution.

o If using HCTU or HATU, dissolve 3-5 equivalents of the amino acid and the coupling
reagent in DMF, then add 6-10 equivalents of DIPEA.

o Pre-activate the mixture for a few minutes.
o Add the activated amino acid solution to the deprotected resin.

o Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling
reaction can be monitored using a qualitative ninhydrin test.

e Washing:
o Drain the coupling solution from the resin.

o Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove
any unreacted reagents and byproducts.

o Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group
to continue the elongation of the peptide chain.

» Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved
from the resin, and any side-chain protecting groups are removed using a cleavage cocktail,
typically containing trifluoroacetic acid (TFA) with scavengers.

Conclusion

(R)-N-Fmoc-piperidine-2-carboxylic acid is a crucial building block for the synthesis of
complex peptides and peptidomimetics. Its incorporation into peptide sequences allows for the
introduction of conformational rigidity, which can lead to enhanced biological activity and
stability. The well-established protocols for its use in Fmoc-based solid-phase peptide synthesis
make it an accessible and valuable tool for researchers in drug discovery and peptide science.
Careful adherence to the outlined protocols will ensure its successful integration into target
peptide sequences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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